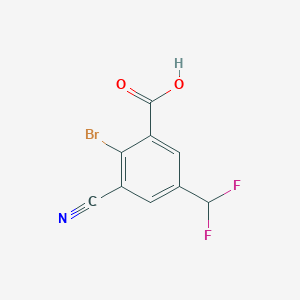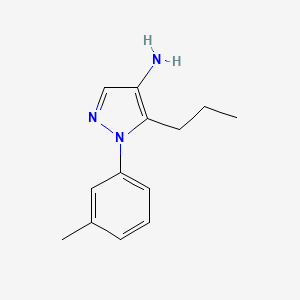
1-(3-methylphenyl)-5-propyl-1H-pyrazol-4-amine
説明
This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The presence of the 3-methylphenyl and propyl groups suggests that this compound may have unique properties compared to other pyrazoles.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
Pyrazoles can participate in a variety of chemical reactions, particularly at the nitrogen atoms. They can act as bidentate ligands in coordination chemistry, and can undergo reactions such as N-alkylation and N-acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazole ring might contribute to its stability, while the 3-methylphenyl and propyl groups could affect its solubility and reactivity .科学的研究の応用
Corrosion Inhibition
Research has explored the use of bipyrazole compounds, including derivatives similar to 1-(3-methylphenyl)-5-propyl-1H-pyrazol-4-amine, as efficient corrosion inhibitors for metals in acidic media. These compounds have demonstrated significant inhibition efficiency, making them suitable for protecting pure iron surfaces from corrosion. The mechanism involves the adsorption of these compounds on the metal surface, following the Langmuir adsorption isotherm model, suggesting potential applications in metal preservation and industrial maintenance (Chetouani et al., 2005).
Drug Synthesis and Evaluation
Derivatives of 1-(3-methylphenyl)-5-propyl-1H-pyrazol-4-amine have been synthesized and evaluated for various biological activities, including antimicrobial effects. For example, compounds synthesized from 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile showed promising surface activities and corrosion inhibition performance, highlighting their potential use in medical applications, surface coatings, and as antimicrobial additives in materials (Abdel Hameed et al., 2020).
Molecular Structure Analysis
Studies involving pyrazole derivatives have focused on understanding the impact of intramolecular hydrogen bonding on their reactivity and structural properties. Such analyses are crucial for designing more effective compounds for various applications, including pharmaceuticals and materials science (Szlachcic et al., 2020).
Nonlinear Optical Properties
The synthesis and structural characterization of pyrazolamine derivatives, like 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, have revealed significant nonlinear optical properties due to intramolecular charge transfer. These findings open avenues for the use of such compounds in the development of materials for optical applications (Tamer et al., 2016).
Environmental Applications
Pyrazole derivatives have been incorporated into polymers and hydrogels for environmental applications, including water purification and as antimicrobial agents. The modification of poly(vinyl alcohol)/acrylic acid hydrogels with amine compounds demonstrates enhanced thermal stability and biological activity, suggesting their utility in medical and environmental engineering (Aly et al., 2015).
将来の方向性
特性
IUPAC Name |
1-(3-methylphenyl)-5-propylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-3-5-13-12(14)9-15-16(13)11-7-4-6-10(2)8-11/h4,6-9H,3,5,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQJIPCUHDGXFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC=CC(=C2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylphenyl)-5-propyl-1H-pyrazol-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



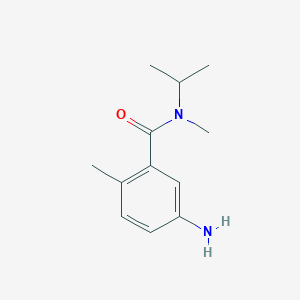
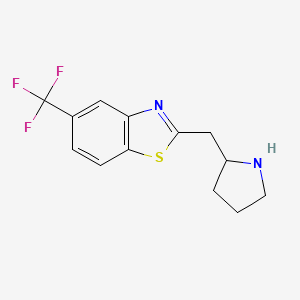
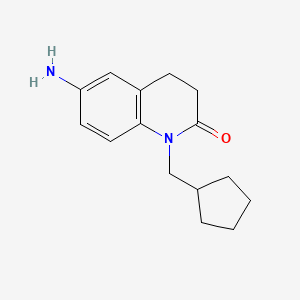
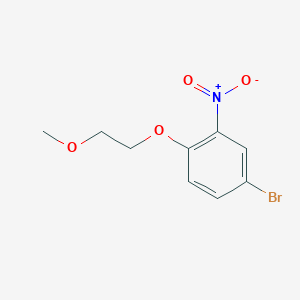
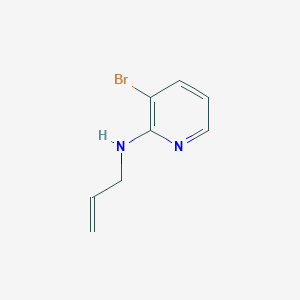
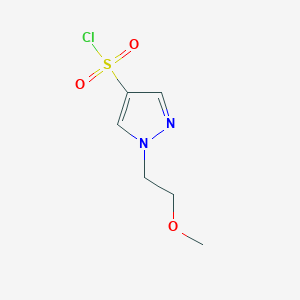
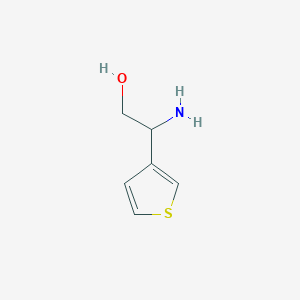
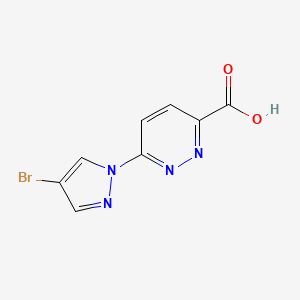
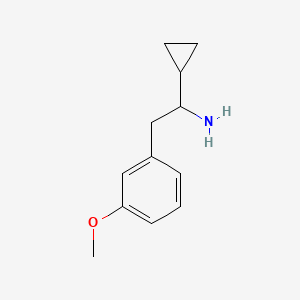
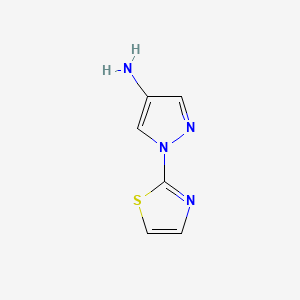
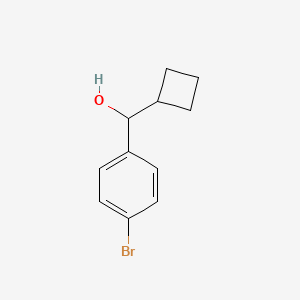
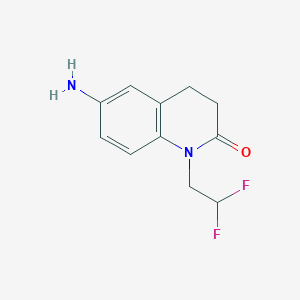
![Methyl 2-methyl-2-[(2,2,2-trifluoroethyl)amino]propanoate](/img/structure/B1530283.png)
